N-(3-chloro-4-piperidin-1-ylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
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Overview
Description
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, multiple chlorine atoms, and a phenoxyacetamide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3-chloro-4-(piperidin-1-yl)aniline: This intermediate can be synthesized by reacting 3-chloro-4-nitroaniline with piperidine under suitable conditions.
Synthesis of 2-(2,4,5-trichlorophenoxy)acetic acid: This compound can be prepared by reacting 2,4,5-trichlorophenol with chloroacetic acid in the presence of a base.
Formation of the final product: The final step involves the coupling of 3-chloro-4-(piperidin-1-yl)aniline with 2-(2,4,5-trichlorophenoxy)acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(piperidin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
- N-[3-chloro-4-(morpholin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
- N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18Cl4N2O2 |
---|---|
Molecular Weight |
448.2 g/mol |
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C19H18Cl4N2O2/c20-13-9-16(23)18(10-14(13)21)27-11-19(26)24-12-4-5-17(15(22)8-12)25-6-2-1-3-7-25/h4-5,8-10H,1-3,6-7,11H2,(H,24,26) |
InChI Key |
XRFFOQKNKXYIOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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